

An In-depth Technical Guide to the Fundamental Chemical Properties of Hexabromoethane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabromoethane, with the chemical formula C₂Br₆, is a fully brominated hydrocarbon.[1][2] Structurally, it is an ethane molecule where all hydrogen atoms have been substituted by bromine atoms.[2] This perhalogenated compound serves as a valuable reagent and intermediate in organic synthesis and is of interest in materials science due to its high bromine content. This guide provides a comprehensive overview of its fundamental chemical properties, including detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Chemical and Physical Properties

Hexabromoethane is a yellowish-white or off-white crystalline solid at standard conditions.[1] [3][4] Its stability is notable under normal temperatures and pressures; however, it is susceptible to decomposition upon heating or exposure to radiation, a characteristic common to many polyhalogenated alkanes.[1]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of **hexabromoethane**, compiled from various sources. Discrepancies in reported values, particularly for melting and boiling points, are noted, reflecting potential variations in experimental conditions or sample purity.



Identifier	Value	Reference
IUPAC Name	1,1,1,2,2,2-Hexabromoethane	[3]
Synonyms	Perbromoethane, HBE	[1]
CAS Number	594-73-0	[1][3]
Molecular Formula	C2Br6	[1][3]
Molecular Weight	503.45 g/mol	[2][3]
Appearance	Yellowish-white/Off-white crystalline solid	[1][3][4]
Property	Value	Reference
Property Melting Point	Value 155-160 °C; 220-222 °C	Reference
		Reference [1]
Melting Point	155-160 °C; 220-222 °C 210–215 °C (decomposes);	
Melting Point Boiling Point	155-160 °C; 220-222 °C 210-215 °C (decomposes); 318 °C	

Synthesis and Reactivity Synthesis of Hexabromoethane

While specific, detailed industrial synthesis protocols for **hexabromoethane** are not readily available in public literature, a common laboratory-scale approach involves the exhaustive bromination of a suitable C2 precursor. A plausible synthetic route starting from ethanol is outlined below.





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Conceptual synthesis pathway for **hexabromoethane**.

Experimental Protocol: Conceptual Synthesis via Exhaustive Bromination

This protocol is a generalized procedure based on the principles of free-radical halogenation.

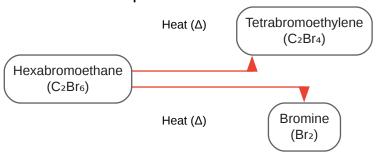
- Initial Bromination: Convert ethanol to bromoethane. This can be achieved by reacting ethanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[2] For the reaction with HBr, ethanol is typically warmed with concentrated hydrobromic acid.[2]
- Photobromination: In a reaction vessel equipped with a UV lamp and a reflux condenser, charge bromoethane.
- Initiation: Introduce elemental bromine (Br₂) dropwise into the reaction vessel while irradiating with UV light. The UV light initiates the formation of bromine radicals.
- Propagation: The bromine radicals abstract hydrogen atoms from the bromoethane, leading to the formation of ethyl radicals. These radicals then react with Br₂ to form increasingly brominated ethanes and another bromine radical, continuing the chain reaction.
- Termination: The reaction proceeds until all hydrogen atoms are substituted with bromine atoms. The reaction is monitored by techniques such as Gas Chromatography (GC) to track the disappearance of partially brominated intermediates.
- Purification: Upon completion, the crude product is cooled and purified. Purification may involve washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by recrystallization from an appropriate solvent.

Thermal Decomposition



A key reaction of **hexabromoethane** is its decomposition upon heating to form tetrabromoethylene.[1] This elimination reaction is a common pathway for vicinal dihalides.

Thermal Decomposition of Hexabromoethane



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Thermal decomposition of **hexabromoethane**.

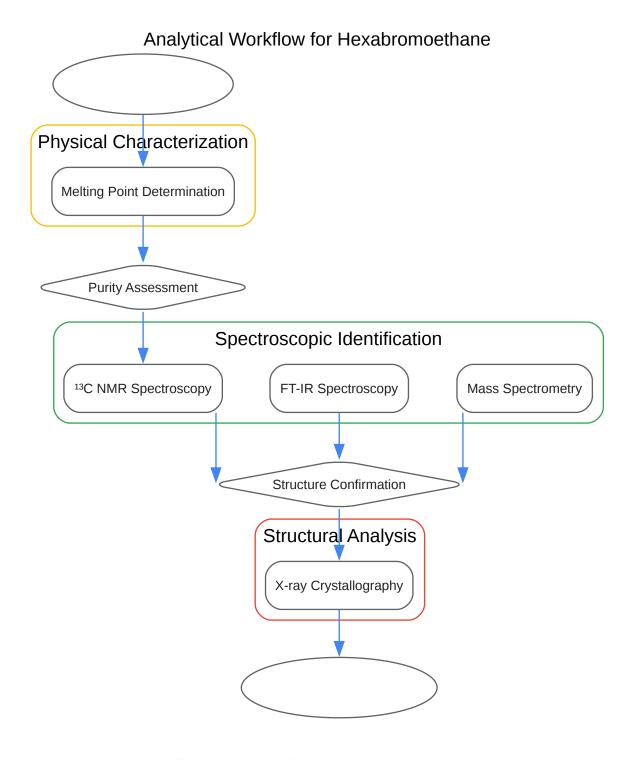
Experimental Protocol: Thermal Decomposition

- Apparatus Setup: Place a sample of hexabromoethane in a reaction tube connected to a
 collection flask. The collection flask should be cooled to trap the less volatile product. The
 apparatus should be equipped with a system to handle the evolved bromine gas safely (e.g.,
 a scrubber with a sodium thiosulfate solution).
- Heating: Heat the hexabromoethane sample to its decomposition temperature (in the range of its boiling point, 210-215 °C).
- Product Collection: As the hexabromoethane decomposes, the more volatile tetrabromoethylene and bromine will be formed. The tetrabromoethylene can be collected in the cooled flask.
- Analysis: The identity of the collected product can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Analytical Characterization

A systematic approach is necessary to confirm the identity and purity of a **hexabromoethane** sample.





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